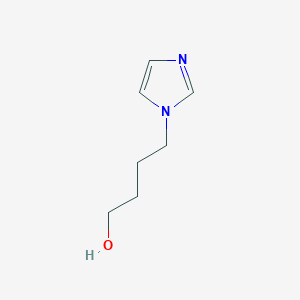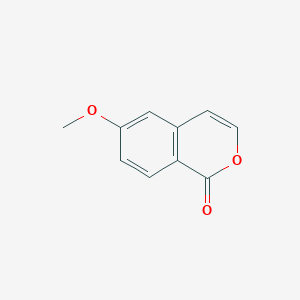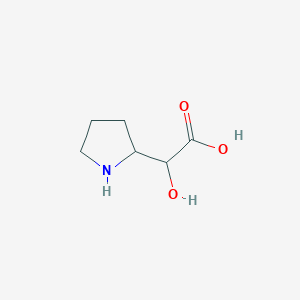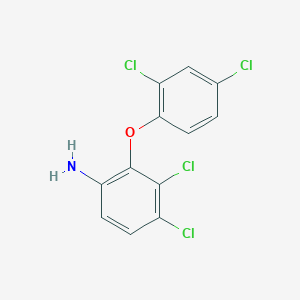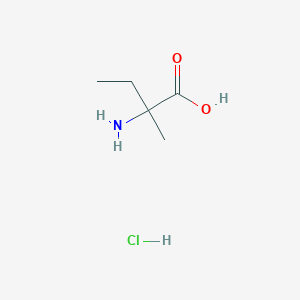
1,2-Diguanylethane
概要
説明
1,2-Diguanylethane: is a chemical compound with the molecular formula C12H12N10O2 . It is a cross-linked base that has been identified as a product of the reaction of N,N′-bis(2-chloroethyl)-N-nitrosourea with DNA . This compound is of interest due to its potential cytotoxic effects and its role in DNA cross-linking, which may be related to the cytotoxicity of certain chemotherapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Diguanylethane can be synthesized through the reaction of N,N′-bis(2-chloroethyl)-N-nitrosourea with DNA in a neutral aqueous solution at 37°C. The DNA is then isolated by precipitation with ethanol, washed, and heated briefly at 100°C to release a purine fraction. This fraction is separated by high-pressure liquid chromatography to obtain this compound .
Industrial Production Methods: There are no widely established industrial production methods for this compound due to its specific application in research and its formation as a byproduct in certain chemical reactions.
化学反応の分析
Types of Reactions: 1,2-Diguanylethane primarily undergoes substitution reactions due to the presence of guanine bases. It can also participate in cross-linking reactions with DNA, which is significant in the context of its cytotoxic effects .
Common Reagents and Conditions:
N,N′-bis(2-chloroethyl)-N-nitrosourea: Used in the synthesis of this compound.
Ethanol: Used for precipitation of DNA.
High-pressure liquid chromatography: Used for the separation and purification of the compound.
Major Products Formed:
- Chloroethylguanine
- This compound
科学的研究の応用
1,2-Diguanylethane has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
- Chemistry : Used as a model compound to study DNA cross-linking and the effects of alkylating agents.
- Biology : Investigated for its role in DNA damage and repair mechanisms.
- Medicine : Studied for its potential cytotoxic effects and its relevance in cancer research, particularly in understanding the mechanisms of action of chemotherapeutic agents like N,N′-bis(2-chloroethyl)-N-nitrosourea .
作用機序
1,2-Diguanylethane exerts its effects through the formation of cross-links in DNA. This cross-linking can interfere with DNA replication and transcription, leading to cytotoxic effects. The molecular targets include the guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
類似化合物との比較
- Chloroethylguanine
- N,N′-bis(2-chloroethyl)-N-nitrosourea
Comparison: 1,2-Diguanylethane is unique in its ability to form cross-links in DNA, which is a significant factor in its cytotoxicity. While chloroethylguanine is also a product of the reaction with N,N′-bis(2-chloroethyl)-N-nitrosourea , it does not form cross-links in the same manner as this compound .
特性
IUPAC Name |
2-amino-7-[2-(2-amino-6-oxo-1H-purin-7-yl)ethyl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N10O2/c13-11-17-7-5(9(23)19-11)21(3-15-7)1-2-22-4-16-8-6(22)10(24)20-12(14)18-8/h3-4H,1-2H2,(H3,13,17,19,23)(H3,14,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXKEXOJSKEPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993204 | |
| Record name | 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72409-55-3 | |
| Record name | Diguanylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072409553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80993204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


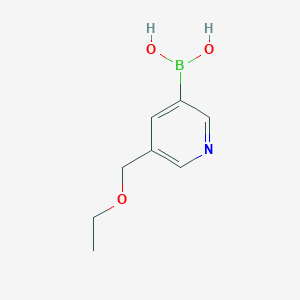
![Tert-butyl 3-methoxy-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B3280823.png)
![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3280827.png)

